1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 400749-67-9
VCID: VC7290254
InChI: InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
SMILES: CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

CAS No.: 400749-67-9

Cat. No.: VC7290254

Molecular Formula: C11H12ClN3

Molecular Weight: 221.69

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine - 400749-67-9

CAS No. 400749-67-9
Molecular Formula C11H12ClN3
Molecular Weight 221.69
IUPAC Name 1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)
Standard InChI Key RKEBNFAAJDMVBI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 1-position by a 4-chlorobenzyl group and at the 5-position by a methyl group. The 3-amino group introduces hydrogen-bonding capability, critical for interactions in biological systems . The IUPAC name, 1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine, reflects this substitution pattern.

Stereoelectronic Features

The chlorobenzyl moiety contributes electron-withdrawing effects via the chlorine atom, influencing the compound’s electronic distribution and reactivity. The methyl group at position 5 enhances lipophilicity, potentially improving membrane permeability . The amine group at position 3 serves as a hydrogen bond donor/acceptor, a feature often exploited in drug design to enhance target binding.

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_3
Molecular Weight221.69 g/mol
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)Cl)N
InChIKeyRKEBNFAAJDMVBI-UHFFFAOYSA-N
Melting PointNot reported-
Boiling PointNot reported-
SolubilityNot available

The absence of melting/boiling point data underscores the need for experimental characterization. Comparative analysis with analogous compounds, such as 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 956764-15-1, MW 256.13 g/mol), suggests that halogenation patterns significantly affect physical properties . For instance, the dichloro derivative’s higher molecular weight and altered substituent positions may influence its crystallinity and solubility .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are scarce, its synthesis likely parallels methods for related pyrazoles. A plausible pathway involves:

  • Formation of the pyrazole core: Condensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

  • N-Benzylation: Reaction of the pyrazole intermediate with 4-chlorobenzyl chloride/bromide in the presence of a base (e.g., K2_2CO3_3) to introduce the chlorobenzyl group.

  • Functionalization: Introduction of the methyl group via alkylation or through the use of pre-substituted precursors.

Optimization Challenges

Key challenges include regioselectivity in pyrazole formation and minimizing side reactions during benzylation. Microwave-assisted synthesis or catalysis may enhance yield and purity, as demonstrated in analogous systems.

Research Findings and Biological Activity

Structure-Activity Relationships (SAR)

The 4-chlorobenzyl group may enhance target affinity through hydrophobic interactions, while the 3-amino group could form hydrogen bonds with catalytic residues in enzymes . Modifications at the 5-methyl position might tune metabolic stability.

Computational Insights

Molecular docking studies of similar compounds suggest potential binding to proteins such as EGFR (epidermal growth factor receptor) and HSP90 (heat shock protein 90), which are implicated in cancer progression. These in silico predictions warrant experimental validation.

Future Directions

Research Priorities

  • Synthetic Optimization: Develop efficient, scalable routes with characterization of intermediates.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity to gauge therapeutic potential.

Derivative Design

Introducing substituents at the 3-amino position (e.g., acyl, sulfonyl groups) could modulate solubility and target selectivity. Hybrid molecules combining pyrazole and other pharmacophores (e.g., triazoles) may synergize biological effects.

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